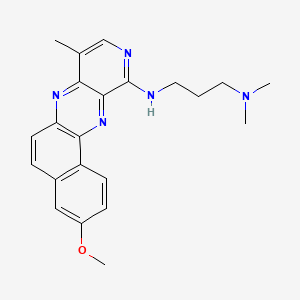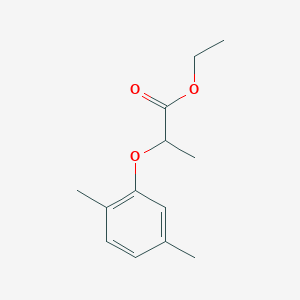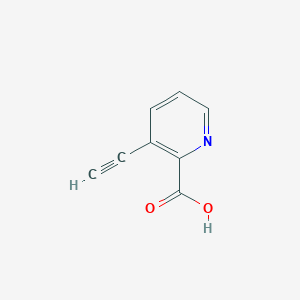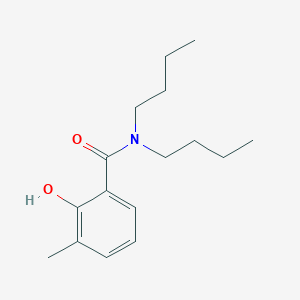![molecular formula C23H24N2O10 B14260903 Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)- CAS No. 168416-68-0](/img/structure/B14260903.png)
Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)- is a complex organic compound known for its unique structural properties It is characterized by the presence of two nitrobenzoyl groups attached to the octanoic acid backbone, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)- typically involves multi-step organic reactions. One common method includes the esterification of octanoic acid with methanol in the presence of an acid catalyst to form methyl octanoate. Subsequently, the introduction of nitrobenzoyl groups is achieved through a reaction with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or other functionalized derivatives.
Scientific Research Applications
Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)- involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoyl groups can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Octanoic acid, methyl ester: A simpler ester of octanoic acid without the nitrobenzoyl groups.
4-Octenoic acid, methyl ester: An unsaturated ester with a double bond in the octanoic acid chain.
Octanoic acid, 4-methyl-, ethyl ester: A methyl-substituted derivative of octanoic acid with an ethyl ester group.
Uniqueness
Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)- is unique due to the presence of two nitrobenzoyl groups, which impart distinct chemical and biological properties
Properties
CAS No. |
168416-68-0 |
|---|---|
Molecular Formula |
C23H24N2O10 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
[(3S)-8-methoxy-3-(4-nitrobenzoyl)oxy-8-oxooctyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H24N2O10/c1-33-21(26)5-3-2-4-20(35-23(28)17-8-12-19(13-9-17)25(31)32)14-15-34-22(27)16-6-10-18(11-7-16)24(29)30/h6-13,20H,2-5,14-15H2,1H3/t20-/m0/s1 |
InChI Key |
ZOQQRRJKOSBHTG-FQEVSTJZSA-N |
Isomeric SMILES |
COC(=O)CCCC[C@@H](CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)CCCCC(CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)

![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)


![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)



